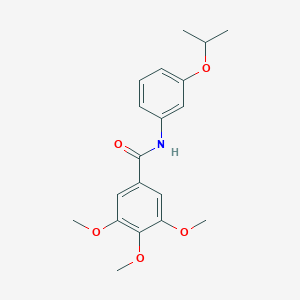![molecular formula C17H17NO4 B268305 4-{[3-(Benzyloxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B268305.png)
4-{[3-(Benzyloxy)phenyl]amino}-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[3-(Benzyloxy)phenyl]amino}-4-oxobutanoic acid is a synthetic compound that belongs to the family of amino acids. It is commonly known as Boc-3-ABA and is widely used in scientific research applications. This compound is known for its ability to inhibit the activity of certain enzymes, making it a valuable tool in biochemical and physiological studies.
Wirkmechanismus
Boc-3-ABA exerts its inhibitory effects by binding to the active site of the target enzyme and preventing its activity. The exact mechanism of inhibition may vary depending on the specific enzyme being studied.
Biochemical and Physiological Effects
The inhibition of DPP-IV by Boc-3-ABA has been shown to increase insulin secretion and improve glucose tolerance in animal models of diabetes. Additionally, the inhibition of FAP has been shown to reduce tumor growth and metastasis in cancer models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Boc-3-ABA in lab experiments is its specificity for certain enzymes, allowing for targeted inhibition. However, its potency may vary depending on the specific enzyme being studied, and it may not be effective against all enzymes.
Zukünftige Richtungen
Future research could focus on the development of more potent and specific inhibitors of DPP-IV and FAP, as well as investigating the potential therapeutic applications of these inhibitors in various disease states. Additionally, the use of Boc-3-ABA could be expanded to study the activity of other enzymes involved in various physiological processes.
Synthesemethoden
The synthesis of Boc-3-ABA involves several steps, starting with the protection of the amino group with a Boc (tert-butyloxycarbonyl) group. This is followed by the coupling of the protected amino acid with a benzyl-protected 3-aminophenol. The benzyl group is then removed, and the resulting compound is deprotected to give the final product, Boc-3-ABA.
Wissenschaftliche Forschungsanwendungen
Boc-3-ABA has been widely used in scientific research as a tool to study the activity of various enzymes. It has been shown to inhibit the activity of enzymes such as dipeptidyl peptidase IV (DPP-IV) and fibroblast activation protein (FAP), which are involved in various physiological processes such as glucose metabolism and tissue remodeling.
Eigenschaften
Produktname |
4-{[3-(Benzyloxy)phenyl]amino}-4-oxobutanoic acid |
|---|---|
Molekularformel |
C17H17NO4 |
Molekulargewicht |
299.32 g/mol |
IUPAC-Name |
4-oxo-4-(3-phenylmethoxyanilino)butanoic acid |
InChI |
InChI=1S/C17H17NO4/c19-16(9-10-17(20)21)18-14-7-4-8-15(11-14)22-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,18,19)(H,20,21) |
InChI-Schlüssel |
ZQKZXZKRIAJFNK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)CCC(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B268222.png)
![2,4-dichloro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B268223.png)
![2,4-dichloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268224.png)
![2,4-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268225.png)
![2,4-dichloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268226.png)
![N-{4-[(dipropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B268227.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268229.png)

![2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268231.png)


![2-(4-chlorophenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B268236.png)
![1-[4-(allyloxy)benzoyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B268242.png)
![4-fluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268243.png)